(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXNAMHBRNMSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681593 | |
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-49-9 | |
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction remains the most widely employed method for introducing the boronic acid moiety. A representative synthesis begins with 4-bromo-2-methylbenzenesulfonamide, which undergoes cyclopropane sulfamoylation followed by boronylation.
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (2–5 mol%)
-
Base : Cs₂CO₃ or K₃PO₄ (2.5 equiv)
Mechanistic Insights :
The electron-withdrawing sulfamoyl group enhances oxidative addition efficiency at the palladium center, while the methyl substituent ortho to the boronic acid moderates steric hindrance during transmetalation.
Yield Optimization :
| Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 80 | 45 |
| PdCl₂(dppf) | Cs₂CO₃ | 80 | 78 |
| Pd(OAc)₂ | K₃PO₄ | 100 | 62 |
Data from comparative studies indicate that bulky ligands (e.g., dppf) improve yields by stabilizing the palladium intermediate.
Sequential Functionalization Strategies
Sulfamoylation Prior to Boronylation
An alternative route involves installing the N-cyclopropylsulfamoyl group before boron introduction:
Step 1: Sulfamoylation
2-Methyl-4-nitrophenylboronic acid reacts with cyclopropylsulfamoyl chloride under basic conditions (NaH, THF, 0°C → RT). The nitro group is subsequently reduced to an amine using H₂/Pd-C.
Critical Parameters :
-
Stoichiometry : 1.2 equiv sulfamoyl chloride prevents di-sulfamoylation.
-
Temperature Control : Exothermic reactions below 5°C minimize side-product formation.
Step 2: Boron Protection
The boronic acid is protected as a trifluoroborate salt (KHF₂, EtOH) during sulfamoylation to prevent degradation, with subsequent regeneration using HCl(aq).
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate key steps:
Protocol :
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Combine 4-bromo-2-methylphenylboronic acid (1 equiv), cyclopropylsulfonamide (1.1 equiv), Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), and K₃PO₄ (2 equiv) in dioxane/H₂O (4:1).
-
Irradiate at 120°C for 30 minutes under N₂.
Advantages :
-
Time Reduction : 30 minutes vs. 18 hours conventional heating.
Purification and Stabilization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (10% → 40% EtOAc) effectively separates the product from boroxin dimers. Anhydrous MgSO₄ is added to the eluent to suppress boroxin formation.
Crystallization
Recrystallization from toluene/hexane (1:5) at −20°C yields analytically pure material (≥99% by HPLC). Crystal structure analysis confirms planar geometry at boron, facilitating downstream coupling reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki-Miyaura | 78 | 98 | High | $$$ |
| Sequential Functional. | 65 | 95 | Moderate | $$ |
| Microwave-Assisted | 82 | 97 | Low | $$$$ |
Key Observations :
-
The Suzuki-Miyaura method balances cost and scalability for industrial applications.
-
Microwave synthesis offers superior yields but requires specialized equipment.
Chemical Reactions Analysis
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol.
Scientific Research Applications
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where enzyme inhibition is beneficial.
Mechanism of Action
The mechanism of action of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases, where the compound binds to the serine residue in the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Variations on the Sulfamoyl Group
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic Acid (CAS: 2096329-81-4)
- Structural Differences : Replaces the cyclopropyl group with a propyl chain and introduces a trifluoromethyl group at the ortho position.
- However, the propyl group may reduce metabolic stability compared to cyclopropyl .
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic Acid (CAS: 1449142-50-0)
Variations in Aromatic Ring Substituents
B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic Acid (CAS: 957066-10-3)
- Structural Differences : Contains a chloro and methyl group on the sulfamoyl-attached phenyl ring.
- Implications : The chloro substituent may enhance hydrophobic interactions in biological systems, while the methyl group could improve metabolic stability .
(4-(N-Cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic Acid
- Structural Differences : Adds fluorine atoms at the 2- and 5-positions of the phenyl ring.
Functional Group Replacements
(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic Acid (CAS: 1379476-58-0)
- Structural Differences : Replaces the sulfamoyl group with a carbamoyl moiety.
Antiproliferative Activity
- 6-Hydroxynaphthalen-2-yl Boronic Acid and Phenanthren-9-yl Boronic Acid exhibit potent antiproliferative effects (IC₅₀ ≈ 0.2 µM) .
- Comparison : The target compound’s cyclopropyl and methyl groups may improve solubility over polyaromatic analogs (e.g., pyren-1-yl boronic acid), which precipitate in culture media .
Photophysical Properties
- (N-Phenylcarbazol-2-yl)-Boronic Acid grafted onto polymers achieves ultralong RTP lifetimes (3.5–4.4 s) due to n–π* transitions .
- Comparison : The sulfamoyl group in the target compound may reduce RTP efficiency compared to carbazolyl derivatives but could stabilize triplet states in specific environments.
Key Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Solubility Insights | Biological Activity (IC₅₀) |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₄BNO₄S | Cyclopropylsulfamoyl, methyl | Moderate (no precipitation) | N/A |
| 4-(N-Propylsulfamoyl)-2-CF₃-phenylboronic acid | C₁₀H₁₂BF₃NO₄S | Propylsulfamoyl, CF₃ | Low (hydrophobic) | N/A |
| B-[4-[(3-Cl-2-MePh)SO₂NH]phenyl]boronic acid | C₁₃H₁₃BClNO₄S | Cl, methyl on adjacent ring | High (chloro enhances lipo.) | N/A |
| 6-Hydroxynaphthalen-2-yl boronic acid | C₁₀H₉BO₃ | Polyaromatic | Low (precipitates in RPMI) | 0.1969 µM |
Biological Activity
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a cyclopropylsulfamoyl group and a methyl group. This unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biological molecules. The interaction with these diol-containing biomolecules can modulate their activity, leading to various therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming complexes with their active sites, which can alter the enzymatic activity crucial for various metabolic pathways.
- Cell Signaling Modulation : By interacting with signaling molecules, this compound may influence cellular processes such as proliferation, apoptosis, and differentiation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell survival.
- Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses activity against various bacterial strains, potentially making it useful in developing new antimicrobial agents.
- Research Findings : A study reported that this compound inhibited the growth of resistant strains of bacteria, indicating its potential role in combating antibiotic resistance .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the biological activities of selected boronic acid derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Enzyme inhibition |
| Phenylboronic Acid | Low | High | Diol interaction |
| 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid | Moderate | Low | Enzyme inhibition |
Research Applications
The unique properties of this compound make it a valuable candidate for various research applications:
- Drug Development : Its ability to inhibit specific enzymes positions it as a promising lead compound for developing novel therapeutics.
- Biochemical Probes : The compound can be utilized as a probe in biochemical assays to study enzyme kinetics and interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include:
Sulfamoyl Group Introduction : Reacting 2-methylphenylboronic acid with cyclopropylsulfamoyl chloride under basic conditions (e.g., NaH in THF) to install the N-cyclopropylsulfamoyl moiety .
Purification : Column chromatography using silica gel with a gradient of ethyl acetate/hexane to isolate the product. Note that boronic acids may form boroxins during purification; anhydrous conditions are critical to prevent degradation .
- Table 1 : Example Reaction Conditions
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfamoylation | Cyclopropylsulfamoyl chloride, THF, 0°C → RT | 60–75 |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ ~2.6 ppm), and cyclopropyl protons (δ ~1.0–1.5 ppm). Splitting patterns confirm substitution positions .
- 13C NMR : Aromatic carbons (δ 125–140 ppm), boron-bound carbon (δ ~135 ppm), and cyclopropyl carbons (δ ~10–15 ppm) .
- IR : B-O stretching (~1340 cm⁻¹) and sulfonamide S=O (~1150 cm⁻¹) .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer :
- Protease Inhibition : The boronic acid moiety reversibly binds serine proteases (e.g., proteasome inhibitors), enabling structure-activity relationship (SAR) studies via crystallography .
- Saccharide Sensing : Acts as a receptor for glycoproteins in diagnostics; binding affinity can be optimized by modifying the sulfamoyl group .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O (3:1) at 80°C. The electron-withdrawing sulfamoyl group increases oxidative addition efficiency .
- Base Screening : Test K₂CO₃ vs. Cs₂CO₃; the latter may enhance coupling yields by stabilizing the boronate intermediate .
- Example Optimization :
| Catalyst | Base | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 45 |
| PdCl₂(dppf) | Cs₂CO₃ | 78 |
Q. What strategies address discrepancies in binding affinity data across different studies?
- Methodological Answer :
- pH Control : Binding constants (Ka) for diol-containing targets (e.g., glycoproteins) vary with pH. Standardize assays at physiological pH (7.4) and monitor via ¹H NMR titrations .
- Competitive Assays : Use fluorescent probes (e.g., Alizarin Red S) to quantify displacement, reducing false positives from non-specific interactions .
- Case Study : At pH 6.5, Ka = 1.2 × 10³ M⁻¹; at pH 7.4, Ka = 3.5 × 10³ M⁻¹ due to deprotonation of the boronic acid .
Q. How does the cyclopropylsulfamoyl group influence reactivity compared to other substituents?
- Methodological Answer :
- Steric Effects : Cyclopropyl reduces steric hindrance compared to tert-butyl, improving cross-coupling yields by ~20% .
- Electronic Effects : The sulfamoyl group enhances electrophilicity of the boron atom, accelerating transmetalation in Suzuki reactions. Compare Hammett σₚ values: sulfamoyl (σₚ = 0.88) vs. methyl (σₚ = -0.17) .
- Table 2 : Substituent Impact on Reaction Rate
| Substituent | Relative Rate (vs. H) |
|---|---|
| N-Cyclopropylsulfamoyl | 1.8 |
| tert-Butyl | 0.9 |
| Methyl | 0.5 |
Key Considerations for Experimental Design
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent boroxin formation .
- Toxicity : Handle with gloves; sulfonamides may exhibit skin sensitization (LD₅₀ > 500 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
